molecular formula C23H26N2O3 B11501746 1H-Pyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-(2-oxo-2-phenylethoxy)-3,4-dihydro-

1H-Pyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-(2-oxo-2-phenylethoxy)-3,4-dihydro-

Cat. No.: B11501746
M. Wt: 378.5 g/mol
InChI Key: XFUQIKIVMMELOD-UHFFFAOYSA-N
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Description

8-BUTYL-3,3-DIMETHYL-6-(2-OXO-2-PHENYLETHOXY)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound belonging to the pyranopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BUTYL-3,3-DIMETHYL-6-(2-OXO-2-PHENYLETHOXY)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring.

    Introduction of the Pyridine Ring: The pyridine ring is then fused to the pyran ring through a series of condensation reactions.

    Substitution Reactions: Various substituents, such as butyl, dimethyl, and phenylethoxy groups, are introduced through substitution reactions using suitable reagents and catalysts.

    Final Cyclization: The final step involves the cyclization to form the complete pyranopyridine structure with the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-BUTYL-3,3-DIMETHYL-6-(2-OXO-2-PHENYLETHOXY)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain substituents with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-BUTYL-3,3-DIMETHYL-6-(2-OXO-2-PHENYLETHOXY)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-BUTYL-3,3-DIMETHYL-6-(2-OXO-2-PHENYLETHOXY)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-BUTYL-3,3-DIMETHYL-6-(2-OXO-2-PHENYLETHOXY)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: shares similarities with other pyranopyridine derivatives, such as:

Uniqueness

The uniqueness of 8-BUTYL-3,3-DIMETHYL-6-(2-OXO-2-PHENYLETHOXY)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

8-butyl-3,3-dimethyl-6-phenacyloxy-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C23H26N2O3/c1-4-5-11-20-19-14-28-23(2,3)12-17(19)18(13-24)22(25-20)27-15-21(26)16-9-7-6-8-10-16/h6-10H,4-5,11-12,14-15H2,1-3H3

InChI Key

XFUQIKIVMMELOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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